molecular formula C13H12Cl2N4O B7785982 2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide

2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide

Cat. No.: B7785982
M. Wt: 311.16 g/mol
InChI Key: NJGFHXPAGZHABZ-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N’-[(6-chloropyridin-2-yl)amino]ethanimidamide is a synthetic organic compound characterized by the presence of chlorinated phenoxy and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N’-[(6-chloropyridin-2-yl)amino]ethanimidamide typically involves the reaction of 3-chlorophenol with 2-chloroethylamine to form 2-(3-chlorophenoxy)ethylamine. This intermediate is then reacted with 6-chloropyridin-2-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenoxy)-N’-[(6-chloropyridin-2-yl)amino]ethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(3-chlorophenoxy)-N’-[(6-chloropyridin-2-yl)amino]ethanimidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N’-[(6-chloropyridin-2-yl)amino]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenoxy)-N’-[(6-chloropyridin-2-yl)amino]ethanimidamide is unique due to its specific combination of chlorinated phenoxy and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4O/c14-9-3-1-4-10(7-9)20-8-12(16)18-19-13-6-2-5-11(15)17-13/h1-7H,8H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGFHXPAGZHABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(=NNC2=NC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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